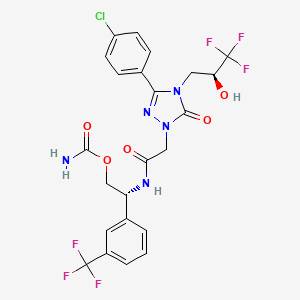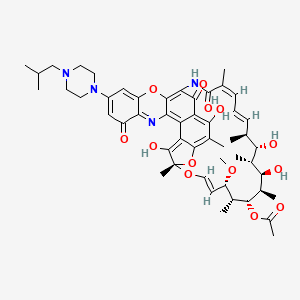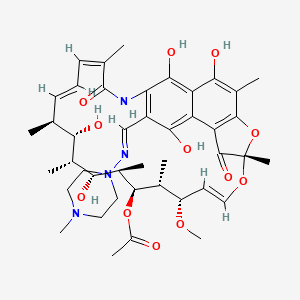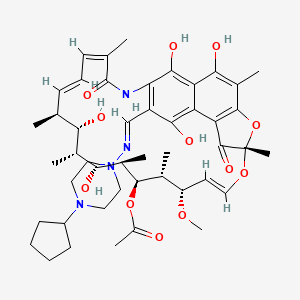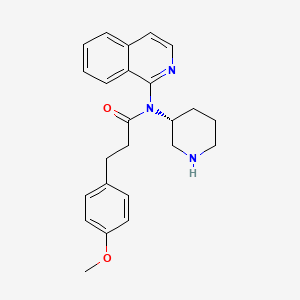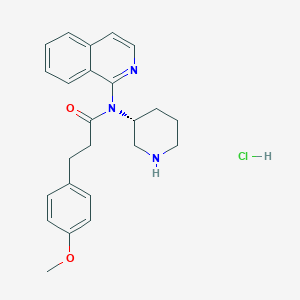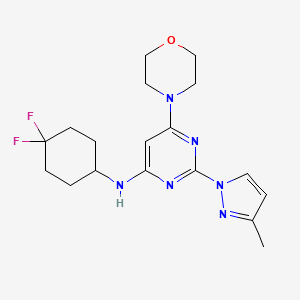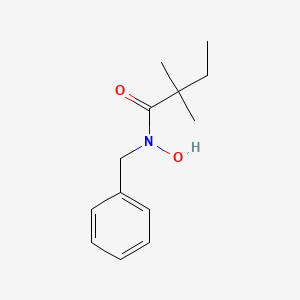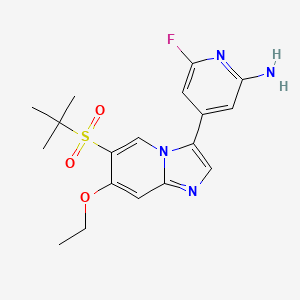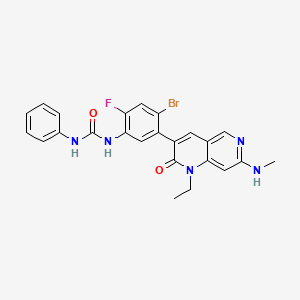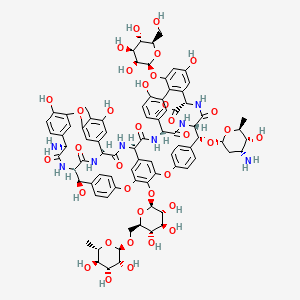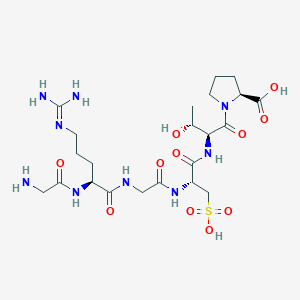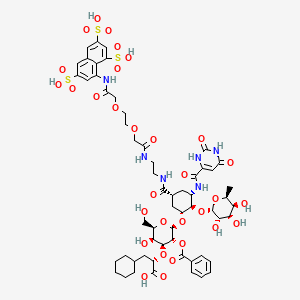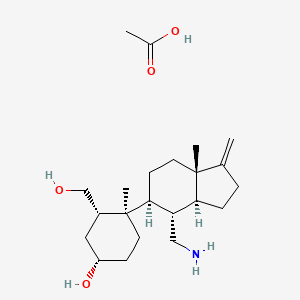
Rosiptor acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosiptor, also known as AQX-1125 is a potent and selective SHIP1 activator currently in clinical development. AQX-1125 inhibited Akt phosphorylation in SHIP1-proficient but not in SHIP1-deficient cells, reduced cytokine production in splenocytes, inhibited the activation of mast cells and inhibited human leukocyte chemotaxis. AQX-1125 suppresses leukocyte accumulation and inflammatory mediator release in rodent models of pulmonary inflammation and allergy. As shown in the mouse model of LPS-induced lung inflammation, the efficacy of the compound is dependent on the presence of SHIP1. Pharmacological SHIP1 activation may have clinical potential for the treatment of pulmonary inflammatory diseases.
Applications De Recherche Scientifique
1. Insulin Sensitizing Activity
The ethyl acetate fraction of Acorus calamus L., similar in function to rosiglitazone (a type of Rosiptor acetate), has shown potential in treating diabetes and cardiovascular complications without body weight gain. It exhibited insulin sensitizing activity and antidiabetic effects, both in vitro and in vivo (Wu et al., 2009).
2. Impact on Obesity
Rosiglitazone, another form of Rosiptor acetate, has been studied for its effects on diet-induced obesity. It has shown potential in suppressing fat accumulation and altering lipid metabolism in experimental models, suggesting its usefulness in managing obesity-related conditions (Hong et al., 2009).
3. Cardiovascular Disease Management
In the context of cardiovascular disease, rosiglitazone, a variant of Rosiptor acetate, appears to have beneficial effects on oxidative stress, which is a key factor in the development and progression of cardiovascular diseases. This suggests its potential utility in managing these conditions (Hamilton et al., 2004).
4. Gene Transcription Modulation
Rosiglitazone also plays a significant role in modulating gene transcription, especially in the context of adipocytes, which could have implications for anti-diabetic drug development (Step et al., 2014).
5. Cancer Research
Recent studies have reported significant anticancer effects of rosiglitazone on various human malignant tumor cells. It can exert anticancer effects both through PPARγ-dependent and PPARγ-independent pathways, suggesting its potential in cancer therapy (Dang et al., 2018).
6. Neuroprotective Effects
Rosiglitazone has shown protective effects against acetaldehyde-induced apoptosis in neuroblastoma cells, indicating potential therapeutic applications for neurodegenerative diseases like Parkinson's disease (Jung et al., 2006).
7. Bone Health
Rosiglitazone has been associated with bone health, specifically in the context of diabetes treatment. It influences bone mineral density and has been shown to affect osteoblast and adipocyte differentiation from bone marrow progenitors (Rzońca et al., 2004).
8. Diabetes and Cognitive Function
Rosiglitazone has been studied for its effects on cognitive function in diabetes. It improves memory and synaptic plasticity in diabetic models, suggesting a novel PPARγ-BDNF molecular signaling mechanism that could be targeted for cognitive impairment therapy (Kariharan et al., 2015).
9. Vascular Function
In patients with type 2 diabetes, rosiglitazone has shown improvements in vascular reactivity and insulin sensitivity, providing insights into its potential benefits in vascular health (Natali et al., 2004).
10. Renal Injury
Rosiglitazone has demonstrated renoprotective effects in hypertensive models, suggesting its potential in preventing the progression of renal injury in hypertension (Bae et al., 2010).
Propriétés
Numéro CAS |
782487-29-0 |
|---|---|
Nom du produit |
Rosiptor acetate |
Formule moléculaire |
C22H39NO4 |
Poids moléculaire |
381.557 |
Nom IUPAC |
(1S,3S,4R)-4-((3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methyleneoctahydro-1H-inden-5-yl)-3-(hydroxymethyl)-4-methylcyclohexan-1-ol acetate |
InChI |
InChI=1S/C20H35NO2.C2H4O2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22;1-2(3)4/h14-18,22-23H,1,4-12,21H2,2-3H3;1H3,(H,3,4)/t14-,15+,16+,17+,18+,19-,20+;/m1./s1 |
Clé InChI |
CQIBMEIJDDUKHP-BAHZVNHDSA-N |
SMILES |
CC(=O)O.C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AQX-1125; AQX 1125; AQX1125; AQX-1125 acetate; Rosiptor acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



